molecular formula C11H11NO B3269346 3-(Propan-2-ylidene)indolin-2-one CAS No. 5085-04-1

3-(Propan-2-ylidene)indolin-2-one

Cat. No. B3269346
CAS RN: 5085-04-1
M. Wt: 173.21 g/mol
InChI Key: YIZRTALPTXVUEL-UHFFFAOYSA-N
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Description

3-(Propan-2-ylidene)indolin-2-one is a chemical compound with the molecular formula C11H11NO and a molecular weight of 173.21 . It is also known by other synonyms such as 3-(propan-2-ylidene)-2,3-dihydro-1H-indol-2-one .


Synthesis Analysis

The synthesis of this compound and its derivatives has been a subject of research. For instance, a study reported the synthesis of 3-substituted-indolin-2-one derivatives as part of a search for novel bioactive molecules . Another research synthesized 1-[(3-dimethylamino)propyl]indolin-2-ones and evaluated their in vitro antitumor activity .


Molecular Structure Analysis

The molecular structure of this compound consists of a this compound core . The structure of this compound and its derivatives has been analyzed in several studies .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 186 °C and a predicted boiling point of 361.9±35.0 °C. The compound has a predicted density of 1.132±0.06 g/cm3 and a predicted acidity coefficient (pKa) of 13.39±0.20 .

Scientific Research Applications

Crystal Structure and Molecular Properties

  • Crystal Structure Analysis : The compound 3-(propan-2-ylidene)indolin-2-one has been studied for its crystal structure, revealing a core with a Cl atom and a chloroethyl substituent attached to the aromatic ring. This structure forms inversion dimers in the crystal, linked by N—H⋯O hydrogen bonds, indicating its potential for further chemical and physical analyses (Roopashree et al., 2015).

Synthesis and Chemical Reactions

  • Synthesis via Palladium-Catalyzed Intramolecular C-H Functionalization : A novel protocol for synthesizing derivatives of this compound, involving palladium-catalyzed oxidative intramolecular C-H functionalization, has been developed. This method indicates the compound's utility in creating various chemically significant derivatives (Peng et al., 2009).

Biological Applications and Evaluation

  • Anticancer and Antimicrobial Activities : Various derivatives of this compound have shown significant potential in anticancer and antimicrobial activities. These compounds have been evaluated for their in vitro cytotoxic activity and screened against specific biological targets, demonstrating their relevance in pharmaceutical research (Bikshapathi et al., 2017).
  • Aryl Hydrocarbon Receptor Agonists : Certain degradation products of indole-3-pyruvic acid, related to this compound, have been identified as agonists for the aryl hydrocarbon receptor (AHR), highlighting the compound's relevance in biochemical pathways and potential therapeutic applications (Chowdhury et al., 2009).

Novel Synthesis Methods

  • Eco-Friendly Synthesis Techniques : Innovative and eco-friendly synthesis methods for producing derivatives of this compound have been explored. These methods emphasize high atom-economy, mild reaction conditions, and environmental friendliness, which are crucial in modern chemical synthesis (Brahmachari & Banerjee, 2014).

Potential in Drug Development

  • Tyrosine Kinase Inhibitors : this compound derivatives have been studied as tyrosine kinase inhibitors, showing selectivity toward different receptor tyrosine kinases. This indicates the compound's potential in developing targeted therapies for diseases such as cancer (Sun et al., 1998).

Molecular Logic Systems

  • Fluorescence-Based Logic Systems : Derivatives of this compound have been utilized in creating molecular logic systems based on their fluorescence properties, responding to factors like pH, solvent polarity, and metal ions. Such applications are significant in the field of molecular electronics and sensing technologies (Zhang et al., 2008).

Future Directions

The future research directions for 3-(Propan-2-ylidene)indolin-2-one could involve further exploration of its anti-inflammatory activity and other potential biological activities. One of the 3-substituted-indolin-2-one derivatives was found to possess excellent anti-inflammatory activity and was suggested for future research .

properties

IUPAC Name

3-propan-2-ylidene-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-7(2)10-8-5-3-4-6-9(8)12-11(10)13/h3-6H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZRTALPTXVUEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1C2=CC=CC=C2NC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10540765
Record name 3-(Propan-2-ylidene)-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10540765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5085-04-1
Record name 3-(Propan-2-ylidene)-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10540765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(Propan-2-ylidene)indolin-2-one
Reactant of Route 2
3-(Propan-2-ylidene)indolin-2-one

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